molecular formula C12H16N4O B12901794 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine CAS No. 88875-26-7

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine

Cat. No.: B12901794
CAS No.: 88875-26-7
M. Wt: 232.28 g/mol
InChI Key: GLDFRRUOUBVCNJ-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to an imidazo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyrimidine Core: This can be achieved through a condensation reaction between 4,6-dimethylpyrimidine-2-amine and a suitable aldehyde or ketone under acidic or basic conditions.

    Morpholine Ring Introduction: The imidazo[1,5-a]pyrimidine intermediate is then reacted with morpholine, often using a nucleophilic substitution reaction. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.

    Catalysts: Such as Lewis acids or bases to facilitate the nucleophilic substitution.

    Purification Techniques: Including crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: May require catalysts or specific solvents to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethylimidazo[1,2-a]pyridine)morpholine
  • 4-(4,6-Dimethylimidazo[1,2-a]pyrimidin-2-yl)ethanol
  • 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)aniline

Uniqueness

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to its specific structural features, such as the morpholine ring and the imidazo[1,5-a]pyrimidine core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

88875-26-7

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

4-(4,6-dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C12H16N4O/c1-9-7-11(15-3-5-17-6-4-15)14-12-8-13-10(2)16(9)12/h7-8H,3-6H2,1-2H3

InChI Key

GLDFRRUOUBVCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C)N3CCOCC3

Origin of Product

United States

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